Reduced Topological Polar Surface Area (TPSA) vs. Benzotriazole Analog (CAS 2034310-53-5)
The target compound exhibits a TPSA of 67.4 Ų versus 99.7 Ų for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-1,2,3-benzotriazole-5-carboxamide (CAS 2034310-53-5), a 32.4 Ų (32.5%) reduction [1][2]. This difference moves the target compound below the 90 Ų threshold empirically associated with improved blood–brain barrier (BBB) penetration, whereas the benzotriazole analog exceeds this threshold. The lower TPSA results from replacing the triazole ring system with a six-membered tetrahydropyran (oxane), eliminating two H-bond acceptors and one H-bond donor.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond donor/acceptor counts |
|---|---|
| Target Compound Data | TPSA = 67.4 Ų; HBD = 1; HBA = 5; XLogP3 = 1.7 |
| Comparator Or Baseline | CAS 2034310-53-5: TPSA = 99.7 Ų; HBD = 2; HBA = 6; XLogP3 = 2.2 |
| Quantified Difference | ΔTPSA = −32.4 Ų (−32.5%); ΔHBD = −1; ΔHBA = −1 |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24, XLogP3 3.0); no experimental logD or PAMPA data available for either compound |
Why This Matters
For neuroscience or CNS-targeted projects, a TPSA below 70–80 Ų is a key procurement criterion; this compound is structurally biased toward CNS penetration, whereas the benzotriazole analog is biased toward peripheral target engagement.
- [1] PubChem CID 91632751. N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/91632751 (accessed 2026-04-29). View Source
- [2] PubChem CID 122245614. N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/122245614 (accessed 2026-04-29). View Source
